N-(2-{[(4-carbamoylpiperidin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide
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Overview
Description
N-(2-{[(4-carbamoylpiperidin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide is a complex organic compound that features both indole and piperidine moieties. Indole derivatives are known for their significant biological activities, while piperidine derivatives are widely used in pharmaceuticals due to their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-carbamoylpiperidin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . The piperidine moiety can be introduced through various cyclization reactions, often involving hydrogenation and cycloaddition .
Industrial Production Methods
Industrial production of such compounds often employs high-throughput methods and automated systems to ensure consistency and efficiency. Techniques like continuous flow synthesis and microwave-assisted synthesis are commonly used to optimize reaction conditions and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-carbamoylpiperidin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different quinoline derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted indoles and piperidines, which can have significant biological activities .
Scientific Research Applications
N-(2-{[(4-carbamoylpiperidin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(2-{[(4-carbamoylpiperidin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the piperidine ring can enhance its binding affinity and specificity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl)benzamide: Known for its anticancer properties.
Indole-3-acetic acid: A plant hormone with various biological activities.
SAR216471: An indole derivative used as a P2Y12 antagonist.
Uniqueness
N-(2-{[(4-carbamoylpiperidin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide is unique due to its combined indole and piperidine moieties, which provide a synergistic effect in its biological activities. This combination enhances its potential as a versatile compound in various scientific research applications .
Properties
Molecular Formula |
C19H23N5O4 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[2-[[2-(4-carbamoylpiperidin-1-yl)-2-oxoacetyl]amino]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H23N5O4/c20-16(25)12-5-9-24(10-6-12)19(28)18(27)22-8-7-21-17(26)15-11-13-3-1-2-4-14(13)23-15/h1-4,11-12,23H,5-10H2,(H2,20,25)(H,21,26)(H,22,27) |
InChI Key |
IJNFMJPYFFYOQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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